ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate
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Overview
Description
ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes bromine, methoxy, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of bromine atoms into the aromatic ring.
Oxazole Formation: Cyclization reactions to form the oxazole ring.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: A simpler compound with similar bromine and ester groups.
METHYL 2-(4-BROMOPHENYL)ACETATE: Similar structure but with a methyl ester group instead of an ethyl ester.
ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE: Contains additional bromine atoms, making it more reactive in certain conditions.
Uniqueness
ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the oxazole ring and methoxy group further distinguishes it from simpler analogs.
Properties
Molecular Formula |
C22H19Br2NO6 |
---|---|
Molecular Weight |
553.2 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-[(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C22H19Br2NO6/c1-4-29-19(26)11-30-20-16(24)8-13(10-18(20)28-3)9-17-22(27)31-21(25-17)14-5-6-15(23)12(2)7-14/h5-10H,4,11H2,1-3H3/b17-9- |
InChI Key |
SCWUXFNXCPFLAY-MFOYZWKCSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Br)C)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Br)C)OC |
Origin of Product |
United States |
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